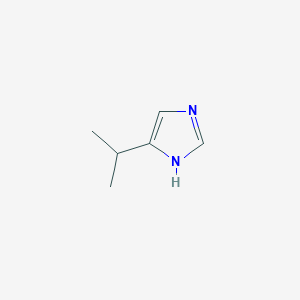

4-Isopropylimidazole

描述

Overview of Imidazole (B134444) Derivatives in Scientific Inquiry

Imidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in various fields of scientific research, particularly in medicinal and materials chemistry. ajrconline.orgjchemrev.comdoaj.org These five-membered aromatic rings containing two nitrogen atoms are fundamental building blocks in numerous biologically active molecules. neuroquantology.commdpi.comnih.gov

Significance of the Imidazole Ring in Heterocyclic Chemistry

The imidazole ring is a unique structural motif in heterocyclic chemistry due to its aromaticity and the presence of two nitrogen atoms. neuroquantology.com This structure imparts amphoteric properties, allowing it to act as both a weak acid and a weak base. jchemrev.com The imidazole nucleus is a component of essential biomolecules such as the amino acid histidine, histamine (B1213489), and purines, which form the basis of DNA. doaj.org Its ability to coordinate with metal ions is crucial in the function of many enzymes. wikipedia.org The structural features of the imidazole ring enable it to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are vital for molecular recognition and binding to biological targets. nih.gov

Role of Alkyl-Substituted Imidazoles in Chemical Research

Alkyl-substituted imidazoles are a subclass of imidazole derivatives where one or more hydrogen atoms on the imidazole ring are replaced by alkyl groups. espublisher.com This substitution can significantly influence the compound's physical, chemical, and biological properties. For instance, the introduction of alkyl groups can alter the steric and electronic environment of the imidazole ring, affecting its reactivity and binding affinity to various receptors and enzymes. researchgate.net In materials science, long-chain alkyl-substituted imidazoles have been investigated for their potential to form liquid crystals and photochromic materials. espublisher.com In catalysis, alkyl-substituted imidazoles have been studied for their role in enhancing the activity of certain enzymes. For example, 4-methylimidazole (B133652) has been used to rescue the catalytic activity of a mutant of human carbonic anhydrase II. nih.goviucr.org

Rationale for Focused Research on 4-Isopropylimidazole

Unique Structural Features and Isomerism Considerations

This compound is an alkyl-substituted imidazole characterized by the presence of an isopropyl group at the 4-position of the imidazole ring. This substitution introduces specific steric and electronic effects that differentiate it from other simple alkyl imidazoles. The bulky isopropyl group can influence the molecule's conformational preferences and its interactions with other molecules.

Isomerism is a key consideration for this compound. It can exist as a tautomer, 5-isopropylimidazole, due to the migration of the proton between the two nitrogen atoms of the imidazole ring. wikipedia.org The position of the isopropyl group also distinguishes it from its isomer, 2-isopropylimidazole (B115234), which has been used in the synthesis of coordination complexes. scirp.orgsigmaaldrich.com The specific placement of the isopropyl group at the 4-position can lead to distinct reactivity and coordination behavior compared to its isomers.

Emerging Areas of Investigation and Research Gaps

While research on imidazole derivatives is extensive, investigations specifically targeting this compound are less common, presenting several opportunities for further study. wjarr.commanuscriptedit.comresearchgate.net

Interactive Data Table: Research Areas for this compound

| Research Area | Description | Potential Applications |

| Coordination Chemistry | The study of complexes formed between this compound and metal ions. The steric bulk of the isopropyl group could lead to unique coordination geometries and complex stabilities. tandfonline.comtandfonline.comnih.govchalmers.se | Development of new catalysts, and materials with specific magnetic or optical properties. rsc.org |

| Catalysis | Investigating the potential of this compound and its metal complexes to catalyze organic reactions. rsc.orgresearchgate.net The electronic properties imparted by the isopropyl group could influence catalytic activity. rsc.org | Design of more efficient and selective catalysts for industrial processes. |

| Materials Science | Exploration of this compound as a building block for functional materials, such as ionic liquids or polymers. Its specific structure could influence the properties of the resulting materials. | Creation of new materials with tailored properties for various applications. |

A significant research gap exists in the comprehensive characterization of the coordination chemistry of this compound with a wide range of transition metals. nih.govresearchgate.net While studies on other substituted imidazoles are prevalent, the specific influence of the 4-isopropyl group on complex formation, stability, and reactivity remains an under-explored area. nuph.edu.ua Furthermore, the catalytic potential of this compound-based systems is largely uninvestigated. rsc.org There is a need for systematic studies to synthesize and screen these compounds for catalytic activity in various organic transformations. nih.gov Additionally, the exploration of this compound in the development of new materials is a nascent field with considerable room for discovery. wjarr.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINMGNHBDCADKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457842 | |

| Record name | 4-ISOPROPYLIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58650-48-9 | |

| Record name | 4-ISOPROPYLIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Isopropylimidazole

Established Synthetic Routes for 4-Isopropylimidazole and its Precursors

Classical Imidazole (B134444) Synthesis Approaches (e.g., Debus-Radziszewski) and their Applicability.prepchem.com

The Debus-Radziszewski imidazole synthesis is a well-established multi-component reaction that has been a cornerstone of imidazole synthesis for over a century. scribd.comwikipedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). scribd.comwikipedia.org In the context of this compound, a likely precursor would be methylglyoxal, which reacts with formaldehyde (B43269) and ammonia. wikipedia.org Another variation of this classical approach involves reacting hydroxypropanone with formamide (B127407) in the presence of a significant molar excess of ammonia. google.com

The general mechanism of the Debus-Radziszewski synthesis is thought to occur in two main stages. First, the dicarbonyl compound condenses with two molecules of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde to form the imidazole ring. wikipedia.org A modification of this method, where one equivalent of ammonia is replaced by a primary amine, can be used to produce N-substituted imidazoles. wikipedia.org

While the Debus-Radziszewski synthesis is a powerful tool for creating a variety of imidazoles, its application for the direct and high-yield synthesis of this compound can be challenging due to potential side reactions and the formation of isomeric products. For instance, the synthesis of 4-methylimidazole (B133652), a closely related compound, via the reaction of methylglyoxal, formaldehyde, and excess ammonia often results in only moderate yields. google.com

| Reactants for Debus-Radziszewski Synthesis | Product | Notes |

| Methylglyoxal, Formaldehyde, Ammonia | 4-Methylimidazole | Often results in moderate yields. google.com |

| Hydroxypropanone, Formamide, Ammonia | 4-Methylimidazole | Can produce high purity product in high yield under specific temperature and pressure conditions. google.com |

Modern Catalytic Methods for Imidazole Ring Formation.mpg.de

Modern synthetic chemistry has introduced a variety of catalytic methods for the formation of the imidazole ring, often offering improved yields, milder reaction conditions, and greater substrate scope compared to classical methods. These methods frequently employ transition metal catalysts or organocatalysts.

For instance, copper-catalyzed reactions have proven effective for the synthesis of substituted imidazoles. One such method involves the reaction of terminal alkynes with amidines in the presence of a copper salt, leading to 1,2,4-trisubstituted imidazoles. organic-chemistry.org Another copper-catalyzed approach involves the reaction between two different isocyanides. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also instrumental in constructing substituted imidazoles. thieme-connect.com These methods often start with a pre-formed, halogenated imidazole core and couple it with various partners.

Furthermore, various heterogeneous catalysts, such as zeolites (H-ZSM-22, MCM-41), have been employed for the one-pot synthesis of tetrasubstituted imidazoles from components like benzil, aldehydes, amines, and ammonium (B1175870) acetate. researchgate.netinnovareacademics.in These solid acid catalysts offer advantages such as reusability and simplified work-up procedures. researchgate.netinnovareacademics.in

| Catalyst Type | Reactants | Product Type | Reference |

| Copper Salt | Terminal Alkynes, Amidines | 1,2,4-Trisubstituted Imidazoles | organic-chemistry.org |

| Palladium | N-protected Imidazol-4-yltin/-zinc reagents, Aryl/Vinyl Halides/Triflates | 4-Aryl/Vinyl-imidazoles | thieme-connect.com |

| Zeolite (H-ZSM-22) | Benzil, Aldehydes, Amines, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | innovareacademics.in |

| MCM-41 | Benzil, Aldehydes, Amines, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | researchgate.net |

Regioselective Synthesis Strategies for 4-Substitution.mpg.de

Achieving regioselective substitution at the C4 position of the imidazole ring is a critical challenge in the synthesis of compounds like this compound. Several strategies have been developed to control the position of substitution.

One powerful approach involves the use of directing groups. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to direct arylation to specific positions on the imidazole ring. acs.orgnih.gov By manipulating the position of the SEM group, it is possible to achieve selective C4-arylation. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are widely used for the regioselective introduction of substituents. thieme-connect.com These reactions typically involve the coupling of a 4-haloimidazole derivative with an appropriate organometallic reagent. The use of N-protected imidazol-4-yltin or -zinc reagents allows for the synthesis of 4-vinyl- and 4-arylimidazoles. thieme-connect.com

Another strategy involves the lithiation of the imidazole ring. By carefully choosing the protecting group on the nitrogen and the reaction conditions, it is possible to selectively deprotonate the C2, C4, or C5 position, followed by quenching with an electrophile to introduce the desired substituent. acs.org

More recent methods have focused on the development of one-pot syntheses that provide regioselective control. For instance, a synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed, involving a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization cascade. rsc.org

Derivatization Strategies for this compound.scribd.com

Once this compound is synthesized, it can be further modified through various derivatization reactions to create a range of functionalized molecules.

N-Alkylation and N-Acylation Reactions.scribd.com

N-Alkylation: The nitrogen atoms of the imidazole ring can be readily alkylated using various alkylating agents. nih.gov The regioselectivity of N-alkylation in 4-substituted imidazoles can be influenced by the reaction conditions, including the base, solvent, and temperature. researchgate.netderpharmachemica.com For instance, the vapor-phase N-alkylation of 4(5)-methylimidazole with alcohols over zeolites has been shown to selectively produce either the 1,4- or 1,5-dimethylimidazole isomer depending on the type of zeolite used. rsc.org The use of carbonates, such as dimethyl carbonate, in the presence of a catalyst provides another method for the N1-alkylation of imidazole compounds. google.com

N-Acylation: N-acylation of imidazoles is another common derivatization. N-acylimidazoles are useful intermediates in organic synthesis, acting as acyl transfer agents. wustl.eduresearchgate.net The reaction of imidazoles with acylating agents like acid chlorides or anhydrides can lead to the formation of N-acylimidazole derivatives. nih.gov The choice of acylating agent and reaction conditions can influence the outcome of the reaction. nih.gov For example, studies on the acylation of aminoimidazoles have shown that different products can be obtained by varying the acylating agent and conditions. rsc.org

| Reaction Type | Reagents | Key Features | Reference |

| N-Alkylation | Alkyl Halides, Dialkyl Sulfates | Traditional method, often requires a strong base. | rsc.org |

| N-Alkylation | Alcohols, Zeolite Catalyst | Vapor-phase, regioselective depending on zeolite. | rsc.org |

| N-Alkylation | Carbonates, Catalyst | Method for N1-alkylation. | google.com |

| N-Acylation | Acid Chlorides, Anhydrides | Forms N-acylimidazole intermediates. | nih.gov |

Halogenation and Functionalization at the Imidazole Ring.wikipedia.org

The imidazole ring can undergo halogenation at its carbon positions. The regioselectivity of halogenation depends on the reaction conditions and the substituents already present on the ring. rsc.org For instance, the halogenation of imidazoles can be achieved using alkali metal hypohalites or alkaline earth metal hypohalites in the presence of a quaternary ammonium salt catalyst. google.com

Computational studies have been used to predict the regioselectivity of electrophilic aromatic substitution reactions, including halogenation, on the imidazole ring. rsc.org These studies suggest that for N-methylimidazole, both the 4 and 5 positions are potential sites for halogenation. rsc.org The migration of halogen atoms from nitrogen to carbon in the imidazole ring, a process known as halotropy, has also been studied computationally. csic.es

Further functionalization of the halogenated imidazole ring can be achieved through various cross-coupling reactions, opening up pathways to a wide array of substituted imidazoles. thieme-connect.com

Derivatization for Analytical Enhancement and Detection

The analytical detection of this compound, and the closely related 4-methylimidazole (4-MeI), can be challenging due to its high polarity, water solubility, and lack of a strong chromophore. mdpi.comresearchgate.net To overcome these limitations, various derivatization techniques have been developed to enhance its detectability by analytical instruments such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net

Derivatization chemically modifies the analyte to improve its chromatographic behavior and/or its response to a detector. For instance, derivatization can increase the hydrophobicity of imidazole compounds, leading to better retention and separation on chromatographic columns. researchgate.net

Several derivatizing agents have been successfully employed for the analysis of imidazole derivatives:

Dansyl Chloride: This reagent reacts with the imidazole ring to form a fluorescent derivative. This not only improves chromatographic retention but also significantly amplifies the mass spectrometry signal response, allowing for high-sensitivity detection. nih.gov A method using dansyl chloride derivatization followed by dispersive liquid-liquid microextraction (DLLME) and LC-ion trap mass spectrometry (LC-IT-MS) has been developed for the determination of 4-MeI in food matrices like biscuits. nih.gov

Isobutyl Chloroformate (IBCF): This agent is used in GC-MS analysis of imidazole-like compounds. gdut.edu.cn The derivatization involves reaction with acetonitrile, pyridine, and anhydrous ethanol, followed by the addition of IBCF. gdut.edu.cn This method has been optimized for the simultaneous determination of several imidazole derivatives. gdut.edu.cn

3-amino-5-mercapto-1,2,4-triazole (B94436) (AMTA) diazonium salts: In a novel approach for detecting 4-MeI, a chemical derivatization reaction with AMTA diazonium salts converts the analyte into a species that is highly sensitive to Surface-Enhanced Raman Scattering (SERS). nih.gov This ratiometric SERS method provides a convenient, sensitive, and selective platform for quantification. researchgate.netnih.gov

Other Reagents: Various other derivatization strategies, including silylation (e.g., with hexamethyldisilazane), carbamoylation (e.g., with p-tolylisocyanate), and acylation (e.g., with acetyl and benzoyl chloride), have also been explored for the analysis of related compounds. osti.gov

These derivatization methods, often coupled with advanced extraction techniques like solid-phase extraction (SPE) and DLLME, significantly lower the limits of detection and quantification, enabling the analysis of trace amounts of this compound and its analogs in complex samples. mdpi.comnih.gov

Table 1: Derivatization Reagents for Analytical Enhancement of Imidazole Compounds

| Derivatizing Agent | Analytical Technique | Enhancement Principle | Reference |

|---|---|---|---|

| Dansyl Chloride | LC-MS | Increased hydrophobicity, enhanced MS signal | nih.gov |

| Isobutyl Chloroformate | GC-MS | Improved volatility and chromatographic separation | gdut.edu.cn |

| AMTA Diazonium Salts | SERS | Conversion to a SERS-active species | nih.gov |

| Hexamethyldisilazane | GC-MS | Silylation for increased volatility | osti.gov |

| p-Tolylisocyanate | GC-MS | Carbamoylation for improved GC properties | osti.gov |

| Acetyl/Benzoyl Chloride | GC-MS | Acylation for enhanced volatility and detection | osti.gov |

Reaction Mechanisms Involving this compound

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an aromatic heterocycle that is generally susceptible to electrophilic aromatic substitution (SEAr) reactions. uobabylon.edu.iqslideshare.netglobalresearchonline.netslideshare.net The reactivity of the imidazole ring towards electrophiles is greater than that of other five-membered heterocycles like pyrazole. uobabylon.edu.iqglobalresearchonline.netslideshare.net The substitution pattern is influenced by the electronic nature of the ring and the reaction conditions.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E+), leading to the formation of a positively charged intermediate known as an arenium ion or Wheland intermediate. wikipedia.orglibretexts.org This intermediate then loses a proton to restore the aromaticity of the ring. wikipedia.org

For the imidazole ring, electrophilic attack is favored at the C4 and C5 positions due to the formation of a more stable resonance-hybrid intermediate. uobabylon.edu.iq Attack at the C2 position is generally less favored. uobabylon.edu.iq The presence of an isopropyl group at the C4 position in this compound will influence the regioselectivity of further substitution reactions.

Key electrophilic aromatic substitution reactions applicable to the imidazole ring include:

Nitration: Imidazole undergoes nitration with a mixture of nitric acid and sulfuric acid. uobabylon.edu.iqslideshare.net

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the ring. uobabylon.edu.iqslideshare.net

Halogenation: Imidazoles can be halogenated with reagents like bromine in chloroform (B151607) or iodine under alkaline conditions. uobabylon.edu.iqslideshare.net

Friedel-Crafts Reactions: Alkylation and acylation reactions can be carried out under Friedel-Crafts conditions, although the basic nitrogen atom can complicate the reaction by coordinating with the Lewis acid catalyst. wikipedia.org

A semiempirical method, RegioSQM, has been developed to predict the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems by calculating the free energies of protonation at different carbon atoms. rsc.org

Nucleophilic Reactions and Basic Properties

The imidazole ring possesses both acidic and basic properties. pharmaguideline.comwikipedia.org The nitrogen atom with a lone pair of electrons (the "pyridine-like" nitrogen) is basic and can be protonated by acids to form an imidazolium (B1220033) cation. wikipedia.org The pKa of the conjugate acid of imidazole is approximately 7.0, making it about sixty times more basic than pyridine. wikipedia.org The presence of an electron-donating isopropyl group at the C4 position is expected to increase the basicity of this compound compared to the parent imidazole. Studies on alkylimidazoles have shown that the introduction of alkyl groups increases the basicity of the imidazole ring. encyclopedia.pub

The other nitrogen atom, which is bonded to a hydrogen (the "pyrrole-like" nitrogen), has acidic properties. wikipedia.org In the presence of a strong base, this proton can be removed to form an imidazolide (B1226674) anion. wikipedia.org

While the imidazole ring is generally more reactive towards electrophiles, nucleophilic substitution reactions are also possible, particularly when the ring is activated by electron-withdrawing groups. globalresearchonline.netpharmaguideline.com For instance, halogen atoms on the imidazole ring can be displaced by nucleophiles, especially if there are activating groups like nitro or formyl present. The nucleophilic substitution of 2-haloimidazoles can occur, with the halogen being replaced by a nucleophile. pharmaguideline.com The kinetics of reactions between imidazoles and various electrophiles have been studied to determine their nucleophilicity. researchgate.net

Proton Transfer Dynamics and Tautomerism Studies

The imidazole ring of this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. This phenomenon is a key feature of imidazole chemistry and has been the subject of numerous studies. aip.orgdepth-first.com The two tautomers are 4-isopropyl-1H-imidazole and 5-isopropyl-1H-imidazole.

The tautomeric equilibrium can be influenced by various factors, including the solvent, temperature, and the presence of other molecules. aip.org In the gas phase, quantum chemistry calculations can be used to predict the relative stabilities of the tautomers. aip.org For the related 4-methylimidazole, studies have shown that the 4-methyl tautomer is generally more stable in the gas phase. aip.org

Proton transfer is a fundamental process in the chemistry of imidazoles and plays a crucial role in many biological systems where the imidazole side chain of histidine is involved. uni-halle.de Ultrafast spectroscopy techniques have been used to study the dynamics of proton transfer to and from the imidazole ring. uni-halle.deosti.govstanford.edu These studies reveal that proton transfer can occur on picosecond and even femtosecond timescales. uni-halle.de

Computational studies, often employing density functional theory (DFT), are valuable tools for investigating the energetics of proton transfer and tautomerization. nih.govajchem-b.com These calculations can determine the activation barriers for proton transfer between tautomers. For example, studies on imidazole-acetic acid have shown that the gas-phase interconversion between tautomers involves a high-energy barrier, suggesting that the process is more facile in solution, potentially assisted by solvent molecules like water. nih.gov

Advanced Spectroscopic and Computational Analysis of 4 Isopropylimidazole

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify organic compounds by measuring their absorption of infrared radiation. rtilab.comedinst.com Each chemical bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral pattern. rtilab.comdrawellanalytical.com For imidazole (B134444) and its derivatives, FTIR spectra reveal key vibrational modes associated with the imidazole ring and its substituents.

In the context of imidazole-containing structures, specific regions of the FTIR spectrum are particularly informative. For instance, N-H and C-H stretching vibrations of the methyl and terminal amine groups in the imidazole rings of ZIF-8 (a metal-organic framework containing 2-methylimidazole) are observed in the 2900–3200 cm⁻¹ range. researchgate.net The stretching of the imidazole ring itself is typically found around 1421 cm⁻¹, while in-plane and out-of-plane bending vibrations of the ring are observed at lower wavenumbers. researchgate.net C-N stretching vibrations can be seen in the 1100-1400 cm⁻¹ region. researchgate.net These characteristic absorption bands provide a basis for identifying and characterizing compounds like 4-isopropylimidazole.

Table 1: General FTIR Vibrational Modes for Imidazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H and C-H Stretching (in ring) | 2900–3200 | researchgate.net |

| Imidazole Ring Stretching | ~1421 | researchgate.net |

| C-N Stretching | 1100–1400 | researchgate.net |

| In-plane Ring Bending | ~1309 | researchgate.net |

| C-H Bending | ~756 | researchgate.net |

This table provides generalized data for imidazole derivatives to infer the expected spectral regions for this compound.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. Studies on 4-methylimidazole (B133652) (4-MeIm), a closely related compound, have utilized Raman spectroscopy in conjunction with density functional theory (DFT) calculations to assign the vibrational modes of its two tautomeric forms (N1-H and N3-H). acs.org

Examination of the temperature dependence of Raman intensities for 4-MeIm revealed several pairs of bands characteristic of each tautomer. acs.org These distinct spectral signatures allow for the differentiation of the two forms. For example, key tautomer marker bands for 4-MeIm have been identified at various wavenumbers, including pairs around 1576/1596 cm⁻¹ and 1304/1344 cm⁻¹. acs.org Similar principles of vibrational analysis can be applied to this compound to understand its tautomeric equilibrium and assign its normal modes. The vibrational modes calculated for 4-methylimidazole are instrumental in understanding the origins of tautomer marker bands. acs.org

Table 2: Experimental Raman Band Pairs for 4-Methylimidazole Tautomers

| N1-H Tautomer (cm⁻¹) | N3-H Tautomer (cm⁻¹) |

|---|---|

| 1576 | 1596 |

| 1452 | 1427 |

| 1304 | 1344 |

| 1265 | 1259 |

| 1229 | 1234 |

| 1165 | 1149 |

| 1088 | 1104 |

| 996 | 1014 |

| 942 | 934 |

Data from a study on 4-methylimidazole, a model for the histidine side chain, illustrating the technique's power to distinguish tautomers. acs.org

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. researchgate.netclinmedjournals.org This enhancement allows for the detection of substances at extremely low concentrations, even down to the single-molecule level. clinmedjournals.org

SERS has been successfully applied to the detection of 4-methylimidazole. nih.gov One method involved a chemical derivatization reaction to convert 4-methylimidazole into a more SERS-active species, enabling its quantification. nih.gov The potential dependence of SERS spectra has also been used to study the orientation and tautomeric forms of 4-methylimidazole on a copper electrode. researchgate.net These studies demonstrate the potential of SERS as a powerful analytical tool for the trace analysis of this compound in various matrices. The SERS effect is particularly strong when the excitation light frequency resonates with the main absorption band of the molecule under illumination. clinmedjournals.org

Raman Spectroscopy: Normal Modes and Vibrational Assignments

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. numberanalytics.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule. numberanalytics.com In imidazole-based systems, the chemical shifts of the ring protons are particularly sensitive to the electronic environment, including the presence of substituents and hydrogen bonding. rsc.org For instance, in imidazolium-based ionic liquids, the chemical shift of the H2 proton is a sensitive indicator of hydrogen bond formation. rsc.org

For 4-methylimidazole, ¹H NMR spectra in CDCl₃ show distinct signals for the ring protons and the methyl group protons. chemicalbook.com Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule. The chemical shifts in both ¹H and ¹³C NMR are influenced by the solvent and the specific tautomeric form present. sigmaaldrich.comoregonstate.edu Quantum chemical calculations are often employed to predict and help assign these chemical shifts. rsc.orgrsc.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Imidazoles

| Compound | Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|---|

| 4-Methylimidazole | ¹H | H-2 | 7.55 | CDCl₃ | chemicalbook.com |

| H-5 | 6.76 | CDCl₃ | chemicalbook.com | ||

| -CH₃ | 2.26 | CDCl₃ | chemicalbook.com | ||

| 4-Hydroxymethyl-5-methylimidazole | ¹H | H-2 | 8.99 | DMSO-d₆ | chemicalbook.com |

| -CH₂OH | 4.48 | DMSO-d₆ | chemicalbook.com | ||

| -CH₃ | 2.28 | DMSO-d₆ | chemicalbook.com | ||

| 1-Butyl-3-methylimidazolium chloride | ¹H | H-2 | varies | various | rsc.org |

| N-methylimidazole | ¹³C | C-2 | ~138 | various | ipb.pt |

| C-4 | ~129 | various | ipb.pt | ||

| C-5 | ~121 | various | ipb.pt |

This table presents data from related imidazole compounds to provide an expected range for the chemical shifts of this compound.

For more complex molecules or to resolve ambiguities in 1D spectra, multi-dimensional NMR techniques are employed. weebly.com Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons over one bond and multiple bonds, respectively. libretexts.org

These techniques are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. ipb.pt For a molecule like this compound, HSQC would correlate the isopropyl methine proton to its directly attached carbon and the ring protons to their respective carbons. libretexts.org HMBC would show longer-range correlations, for example, between the isopropyl protons and the C4 and C5 carbons of the imidazole ring, providing definitive structural confirmation. libretexts.org The application of these advanced NMR methods is standard practice for the complete structural characterization of novel heterocyclic compounds. ipb.ptmdpi.com

Coordination Chemistry and Ligand Design with 4 Isopropylimidazole

4-Isopropylimidazole as a Ligand in Metal Complexes

This compound acts as a versatile ligand, coordinating to a variety of metal ions to form complexes with diverse structures and properties. mdpi.comwikipedia.org The imine nitrogen of the imidazole (B134444) ring is the primary coordination site, acting as a sigma-donor ligand. wikipedia.org

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, dinuclear copper(II) complexes have been prepared by reacting a dinucleating tetraimidazole ligand containing 1-isopropyl-4-imidazolyl groups with a copper(II) salt in methanol. acs.org Similarly, zinc(II) complexes have been synthesized by reacting 2-isopropylimidazole (B115234) with zinc(II) formate (B1220265) in toluene (B28343) at room temperature. scirp.orgscirp.org

These complexes are characterized using a range of analytical techniques:

Spectroscopic Methods:

FT-IR Spectroscopy: Helps to identify the coordination of the imidazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds. scirp.orgscirp.orgresearchgate.net

NMR Spectroscopy (¹H and ¹³C): Provides insights into the structure of the complexes in solution. Changes in the chemical shifts of the imidazole protons and carbons upon coordination can be observed. scirp.orgscirp.orgnih.goviucr.org

UV-Vis Spectroscopy: Used to study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion. acs.orgresearchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. acs.orgscirp.orgscirp.orgresearchgate.netiucr.org

Mass Spectrometry: Determines the molecular weight of the complexes and can help to identify the stoichiometry of metal-ligand binding. acs.orgresearchgate.netnih.govacs.org

Magnetic Susceptibility Measurements: Used to determine the magnetic properties of paramagnetic complexes, such as those of Fe(II) and Cu(II), which provides information about the number of unpaired electrons and the spin state of the metal ion. acs.orgresearchgate.net

The coordination of this compound to different metal ions results in a variety of coordination geometries, largely influenced by the electronic configuration and size of the metal ion, as well as the stoichiometry of the complex.

Ag(I): Silver(I) complexes with imidazole ligands have been studied, and like other d¹⁰ metal ions, Ag(I) can adopt various coordination numbers, with linear and tetrahedral geometries being common. acs.org

Fe(II): Iron(II) complexes with imidazole-containing ligands are significant in bioinorganic chemistry, often mimicking the active sites of metalloproteins. acs.org In a study of Fe(II) complexes with peptidic models, complexation was found to begin at a pH of about 4, with the formation of species where both glutamic acid residues and a histidine residue are deprotonated. acs.org The coordination geometry around Fe(II) is often octahedral. wikipedia.org

Zn(II): Zinc(II), a d¹⁰ metal ion, typically forms tetrahedral or octahedral complexes. researchgate.net In the case of zinc(II) complexes with 2-isopropylimidazole, pseudo-tetrahedral coordination geometries have been observed. scirp.orgscirp.org For example, the complex [Zn(2-isopropylimidazole)₂(OOCH)₂] exhibits a pseudo-tetrahedral geometry. scirp.orgscirp.org Studies on zinc(II) coordination polymers with other imidazole derivatives have also revealed tetrahedral and octahedral geometries. google.es

| Metal Ion | Typical Coordination Geometries | Example Complex |

|---|---|---|

| Ag(I) | Linear, Tetrahedral | Data not available in provided sources |

| Fe(II) | Octahedral | [Fe(imidazole)₆]²⁺ wikipedia.org |

| Zn(II) | Tetrahedral, Octahedral | [Zn(2-isopropylimidazole)₂(OOCH)₂] scirp.orgscirp.org |

The isopropyl group at the 4-position of the imidazole ring exerts a significant steric influence on the ligand's coordination behavior. This bulky group can affect the stability and structure of the resulting metal complexes. acs.org For instance, in dinuclear copper(II) complexes, bulky N-isopropyl groups have been shown to enhance catalytic activity. acs.org The steric hindrance from the isopropyl group can also lead to slower dynamics in solution, as observed in the NMR spectra of a sterically constrained zinc complex where the exchange between axial and equatorial positions was slow on the NMR timescale. nih.gov This steric effect can be strategically used in ligand design to control the coordination environment around the metal center and, consequently, the reactivity of the complex.

Coordination Modes and Geometries in Various Metal Systems (e.g., Ag(I), Fe(II), Zn(II))

Applications in Catalysis and Organometallic Chemistry

Imidazole derivatives, including this compound, are important ligands in the design of catalysts for a variety of organic transformations. researchgate.netacs.orgquinoline-thiophene.com The electronic and steric properties of the imidazole ligand can be tuned to optimize the activity and selectivity of the metal catalyst. numberanalytics.com

The concepts of homogeneous and heterogeneous catalysis are central to the application of metal-4-isopropylimidazole complexes. uclouvain.bersc.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. uclouvain.be Metal complexes of this compound can act as homogeneous catalysts. For example, dinuclear copper(II) complexes with ligands containing 1-isopropyl-4-imidazolyl groups have been shown to catalyze the oxidation of 2,4-di-tert-butylphenol. acs.org The bulky N-isopropyl groups were found to enhance the catalytic activity. acs.org

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. uclouvain.bersc.org While specific examples of this compound in heterogeneous catalysis were not detailed in the provided search results, imidazole-based ligands are used to create solid-supported catalysts. rsc.orgresearchgate.net For instance, imidazole functionalities can be incorporated into porous materials like metal-organic frameworks (MOFs) or polymers to create heterogeneous catalysts. rsc.orgresearchgate.net

| Catalysis Type | Description | Example Application |

|---|---|---|

| Homogeneous | Catalyst and reactants are in the same phase. uclouvain.be | Oxidation of phenols using a dinuclear copper(II) complex with an isopropyl-imidazole ligand. acs.org |

| Heterogeneous | Catalyst and reactants are in different phases. uclouvain.be | Knoevenagel condensation using amine and amide functionalized MOFs. rsc.org |

The design of ligands is crucial for achieving high selectivity in catalytic reactions. numberanalytics.comresearchgate.netrsc.org By modifying the structure of the this compound ligand, it is possible to control the steric and electronic environment around the metal center, thereby influencing the outcome of the catalytic reaction. The introduction of bulky groups like isopropyl can create specific pockets around the active site, leading to shape selectivity. nih.gov Furthermore, the electronic properties of the imidazole ring can be modulated by introducing other substituents, which can affect the Lewis acidity of the metal center and its catalytic activity. nih.gov For instance, in the context of formic acid dehydrogenation, modifying the ligand structure has been shown to enhance catalyst stability. rsc.org The goal is to create "ideal" catalysts that are not only active and selective but also stable and recyclable. rsc.org

Role in Organometallic Reaction Mechanisms

The this compound ligand, a substituted N-heterocyclic compound, plays a significant role in the mechanisms of various organometallic reactions. Its influence stems from a combination of its electronic and steric properties. As a σ-donating ligand, it can modulate the electron density of the metal center, which is a crucial factor in many catalytic steps. Concurrently, the steric bulk of the isopropyl group can affect the coordination environment of the metal, influencing substrate approach, ligand dissociation, and the stability of intermediates. These effects are pivotal in fundamental organometallic transformations such as oxidative addition, reductive elimination, migratory insertion, and C-H activation.

The general catalytic cycle for many cross-coupling reactions involves the sequential steps of oxidative addition, transmetalation, and reductive elimination. libretexts.org The nature of the ligands coordinated to the metal center is critical in each of these steps. Ligands can influence the rate and efficiency of these processes by tuning the steric and electronic properties of the catalyst. researchgate.netnumberanalytics.com

Oxidative Addition and Reductive Elimination

Oxidative addition and reductive elimination are fundamental, opposing steps in many catalytic cycles. youtube.comlibretexts.org In oxidative addition, the metal center's oxidation state and coordination number increase, a process favored for electron-rich, coordinatively unsaturated metals. libretexts.orglibretexts.org Conversely, reductive elimination involves the formation of a new bond between two ligands and a decrease in the metal's oxidation state, a step that is often the product-forming stage of a catalytic cycle. youtube.comlibretexts.org

The electronic properties of this compound, as a strong σ-donor, can enhance the electron density on the metal center. This increased electron density can facilitate the oxidative addition of substrates, such as aryl halides, by promoting the cleavage of the R-X bond. acs.org However, the steric hindrance from the isopropyl group can also play a role. While bulky ligands can promote the formation of coordinatively unsaturated species that are highly reactive in oxidative addition, excessive steric bulk can also hinder the approach of the substrate. nih.gov

Reductive elimination is generally favored in complexes where the ligands to be coupled are in a cis orientation. libretexts.org The steric pressure exerted by bulky ligands like this compound can promote reductive elimination by destabilizing the crowded metal center of the intermediate complex, thus accelerating the release of the final product. youtube.com For instance, in a nickel-catalyzed C-H silylation, the use of a sterically demanding N-heterocyclic carbene (NHC) ligand, 1,3-di(isopropyl)imidazole-2-ylidene, which shares structural similarities with this compound in terms of the isopropyl groups, was found to be crucial. While C-H activation and subsequent β-Si elimination were reversible, the final reductive elimination step to form the C-Si bond was influenced by the ligand, suggesting that the rate-limiting step could be the reductive elimination of the cis-disposed aryl and silyl (B83357) groups. nih.gov

| Mechanistic Step | Influence of this compound Ligand | Key Effects |

|---|---|---|

| Oxidative Addition | Facilitates the reaction by increasing electron density at the metal center. | Electronic (σ-donation) |

| Reductive Elimination | Promotes the reaction through steric repulsion, destabilizing the intermediate. | Steric Hindrance |

Migratory Insertion

Migratory insertion is another key step in organometallic catalysis, particularly in carbonylation and polymerization reactions. wikipedia.org This process involves the insertion of an unsaturated molecule, such as an alkene or carbon monoxide (CO), into a metal-ligand bond. libretexts.org The reaction requires the two participating ligands to be in a cis position. libretexts.org The electronic nature of the ancillary ligands, like this compound, can significantly impact the rate of migratory insertion. Electron-donating ligands increase the electron density on the metal, which can strengthen the back-bonding to the unsaturated ligand (e.g., CO) and potentially slow down the insertion. Conversely, steric bulk can favor the less crowded, inserted product, thereby promoting the reaction. In studies on rhodium(I) complexes, bulky α-diimine ligands were shown to influence the equilibrium between methyl and acetyl complexes, demonstrating the role of steric effects in migratory CO insertion. acs.org

C-H Activation

Direct C-H activation is a powerful strategy in organic synthesis, allowing for the functionalization of otherwise inert C-H bonds. rsc.org The mechanism often involves the coordination of the substrate to the metal center, followed by the cleavage of the C-H bond. Ligands play a crucial role in this process by modulating the reactivity and selectivity of the catalyst. The electronic properties of the ligand can influence the electrophilicity or nucleophilicity of the metal center, which is critical for the C-H bond cleavage step. mdpi.com

In the context of photocatalytic C-H activation, the electronic and steric effects of imidazole-based linkers in metal-organic frameworks (MOFs) have been shown to be significant. rsc.org For example, in cobalt-containing zeolitic imidazole frameworks (ZIFs), the nature of the imidazole linker affects the local structure and electronic properties of the cobalt site. In a study comparing ZIF-9 (with benzimidazole) and ZIF-67 (with 2-methylimidazole), differences in photocatalytic activity for an aza-Henry reaction were attributed to the distinct electronic and steric environments created by the linkers. rsc.org While not directly involving this compound, this research highlights how substituents on the imidazole ring dictate the catalytic performance in C-H activation reactions. The electron-donating nature of the isopropyl group in this compound would be expected to influence the electronic structure of a metal catalyst, thereby affecting its ability to activate C-H bonds.

Transmetalation

Biological and Medicinal Chemistry Applications of 4 Isopropylimidazole Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For 4-isopropylimidazole derivatives, SAR studies have been instrumental in elucidating the roles of different substituents and their positions on the imidazole (B134444) ring, which in turn affects the compound's therapeutic potential. nih.gov

The rational design of bioactive compounds is a key strategy in drug discovery that relies on understanding the three-dimensional structure of the target biomolecule. mdpi.comunimi.it For derivatives of this compound, this approach has been used to develop compounds with enhanced and specific biological activities. nih.gov The imidazole ring itself is a versatile building block, and its derivatives have been explored for a wide array of therapeutic applications, including as antibacterial, antifungal, and antiviral agents. imp.kiev.uamdpi.comlongdom.org

The design process often involves modifying the this compound core to optimize interactions with biological targets. For instance, the introduction of bulky alkyl groups, such as isopropyl, at various positions on the imidazole ring can enhance antifungal activity. imp.kiev.ua The lipophilicity of the molecule, a critical factor for its pharmacokinetic properties, can be fine-tuned by adding or modifying substituents. smolecule.com The imidazole nucleus, with its electron-rich nature, readily participates in various interactions, including hydrogen bonding, which is crucial for binding to enzymes and receptors. nih.govresearchgate.netnih.gov

Computational methods, such as molecular docking, are often employed to predict how these designed molecules will bind to their targets, guiding the synthesis of the most promising candidates. researchgate.net This synergy between computational and synthetic chemistry accelerates the development of new therapeutic agents.

The isopropyl group at the 4-position of the imidazole ring has a marked effect on the biological activity of the resulting derivatives. This substitution can influence the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. mdpi.com For example, in some contexts, the presence of an isopropyl group has been shown to enhance the antifungal properties of imidazole derivatives. imp.kiev.ua

The position of substituents on the imidazole ring is critical. Studies have shown that substitution at the 1- and 4-positions can lead to inhibitory effects on certain metabolic pathways, while substitution at the 2-position may not produce the same inhibition. nih.gov The introduction of bulky groups like isopropyl can also influence the compound's lipophilicity, potentially affecting its ability to cross cell membranes. smolecule.com

In the context of antiviral research, the isopropyl group at the N1 position of pyrazolopyridine derivatives, a related class of heterocyclic compounds, was found to be favorable for high selectivity indices in the inhibition of viral replication. ucla.edu This highlights the importance of the specific placement of the isopropyl group in achieving desired biological outcomes.

Rational Design of Bioactive Compounds

Antimicrobial Research

Derivatives of this compound have been a focal point of antimicrobial research due to their broad-spectrum activity against various pathogens. imp.kiev.uaontosight.ai The imidazole core is a common feature in many established antimicrobial drugs, and its derivatives continue to be explored for new therapeutic applications. researchgate.netresearchgate.net

A variety of this compound derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. imp.kiev.ua For example, certain derivatives have been evaluated against pathogenic strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. imp.kiev.ua The mechanism of action for these compounds often involves the disruption of essential cellular processes in bacteria, such as DNA replication, cell wall synthesis, or cell membrane integrity. nih.gov

Research has shown that the nature and position of alkyl substituents on the imidazole ring can significantly modulate antibacterial efficacy. imp.kiev.ua For instance, longer alkyl chains at the N-1 position have been associated with improved antibacterial activity. imp.kiev.ua The synthesis of novel imidazole derivatives and their subsequent evaluation for antibacterial properties is an active area of research, with studies often including molecular docking to understand the interactions with bacterial targets.

| Bacterial Strain | Activity of this compound Derivatives |

|---|---|

| Staphylococcus aureus | Inhibitory activity observed imp.kiev.ua |

| Escherichia coli | Inhibitory activity observed imp.kiev.ua |

| Pseudomonas aeruginosa | Inhibitory activity observed imp.kiev.ua |

| Bacillus subtilis | Inhibitory activity observed |

The antifungal potential of this compound derivatives is well-documented, with activity demonstrated against a range of fungal pathogens. imp.kiev.ua These include clinically relevant species such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. imp.kiev.ua The imidazole scaffold is a key component of many commercial antifungal drugs, and the introduction of an isopropyl group can enhance this activity. imp.kiev.ua

| Fungal Pathogen | Activity of this compound Derivatives |

|---|---|

| Candida albicans | Inhibitory activity observed imp.kiev.ua |

| Cryptococcus neoformans | Inhibitory activity observed imp.kiev.ua |

| Aspergillus fumigatus | Inhibitory activity observed imp.kiev.ua |

The exploration of this compound derivatives has extended into the realm of antiviral research, with some compounds showing promise against various viruses. imp.kiev.uaontosight.aiontosight.ai The imidazole ring is a versatile scaffold that can be modified to interact with viral proteins and enzymes, thereby inhibiting viral replication. ontosight.aimdpi.com

For instance, some imidazole derivatives have been investigated for their activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV). mdpi.comnih.gov The rational design of these compounds often involves creating structures that can mimic natural ligands or disrupt protein-protein interactions essential for the viral life cycle. mdpi.com While research in this area is ongoing, the potential for developing novel antiviral agents based on the this compound framework is a significant area of interest in medicinal chemistry. ontosight.aimdpi.com

Antifungal Properties and Cellular Targets

Enzyme Inhibition and Receptor Binding Studies

Derivatives of this compound have been the subject of various studies to determine their interactions with significant biological targets, particularly enzymes and receptors. The imidazole scaffold is a versatile structure in medicinal chemistry, capable of interacting with a range of biological molecules. researchgate.net

One key area of investigation has been the interaction of imidazole derivatives with carbonic anhydrases (CAs), a family of zinc metalloenzymes. researchgate.netiucr.org For instance, 4-methylimidazole (B133652) (a related compound) has been shown to bind to the active site of a mutant form of human carbonic anhydrase II (H64A CA II). researchgate.netiucr.org It can displace the zinc-bound solvent, which is crucial for the enzyme's catalytic activity, thereby leading to inhibition. iucr.org Studies with a tryptophan-containing mutant (H64W HCA II) revealed that 4-methylimidazole can bind to the side chain of Trp-64, which is approximately 8 Å from the zinc ion, and participate in a proton transfer pathway. nih.gov This interaction can actually enhance the catalytic activity of this specific mutant. nih.gov

In the context of receptor binding, imidazole derivatives have been explored for their effects on various receptor systems. For example, studies on mouse brain tissue investigated the effect of 4-methylimidazole on the binding of GABA to its receptors. nih.gov Significant inhibition of [3H]GABA binding was observed, but only at higher concentrations (5 mM and above). nih.gov Other research has focused on the histamine (B1213489) H3 receptor, where imidazole-based compounds like immethridine have been identified as potent and highly selective agonists. researchgate.net The development of such compounds highlights the potential of the imidazole core to be tailored for specific receptor interactions. researchgate.net Furthermore, derivatives have been synthesized as antagonists for the 5-HT3 receptor, with some showing high affinity. acs.orgnih.gov

Additionally, in vivo studies in rats have shown that 4-methylimidazole can influence the endocrine system by decreasing testosterone (B1683101) secretion and testicular interstitial fluid formation. nih.gov It was also observed to decrease the secretion of luteinizing hormone (LH). nih.gov These findings suggest that this compound and its analogs could interact with targets within the reproductive and endocrine systems. nih.gov

Understanding the molecular binding mechanisms of this compound derivatives is crucial for rational drug design. X-ray crystallography and molecular docking studies have provided significant insights into these interactions.

For the interaction with carbonic anhydrase II, crystallographic studies have shown that imidazole derivatives can occupy multiple binding sites. iucr.org Two of these sites mimic the natural 'in' and 'out' positions of the His64 residue in the wild-type enzyme, which is essential for proton shuttling during catalysis. iucr.org Another binding site is directly at the zinc ion in the active site. researchgate.netiucr.org When an imidazole molecule binds here, it displaces the catalytically essential zinc-bound water/hydroxide, leading to direct inhibition of the enzyme. iucr.org The binding of 4-methylimidazole near the active site can also involve π-stacking interactions with tryptophan residues, as seen in the H64W CA II mutant. nih.gov The flexibility of the binding site appears to be a key factor, with more mobile sites allowing for more efficient proton transfer. nih.gov

In the context of receptor binding, computational docking studies have been used to understand the interaction of imidazole-based agonists with the histamine H3 receptor. These studies indicate that the imidazole ring is a key pharmacophore, with specific interactions with key amino acid residues like Asp114 and Glu206 being crucial for agonist activity. researchgate.net For 5-HT3 receptor antagonists, a proposed chemical template for binding includes a heteroaromatic ring system (like imidazole), a coplanar carbonyl group, and a nitrogen center at specific distances. acs.orgnih.gov The addition of extra rings to the core structure can create favorable hydrophobic areas for enhanced interaction with the receptor site. acs.orgnih.gov

The binding of imidazole derivatives to other proteins, such as yeast cytochrome c peroxidase, has also been studied. The binding affinity is generally weak and pH-dependent. nih.gov Spectroscopic data suggests that the bound imidazole may be partially ionized to imidazolate. nih.gov

Interaction with Key Biological Targets

Medicinal Chemistry Lead Optimization and Drug Discovery

The imidazole scaffold is a valuable starting point in medicinal chemistry for the discovery of new drugs. researchgate.netijsrtjournal.com The process of lead optimization involves modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govajrconline.org

The versatility of the imidazole ring allows for the development of a wide range of therapeutic agents. ontosight.ainih.gov By making chemical modifications to the imidazole core, researchers can create derivatives with potential applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. ijsrtjournal.comnih.govontosight.ainih.govresearchgate.net

For example, novel imidazole derivatives have been designed and synthesized as potential antimicrobial agents, showing activity against various bacterial strains. nih.govresearchgate.net In the realm of cancer therapy, imidazole-based compounds are being investigated for their ability to inhibit kinases involved in cancer signaling pathways and to bind to DNA. ijsrtjournal.comresearchgate.net The structural properties of imidazole, including its two nitrogen atoms, can enhance the affinity and selectivity of these compounds for their target sites. ijsrtjournal.com

Furthermore, imidazole derivatives have been developed as angiotensin-converting enzyme (ACE) inhibitors. nih.gov In one study, a series of 2-butyl-4-chloro-1-methylimidazole derived peptidomimetics were synthesized and evaluated, with some compounds showing potent ACE inhibition. nih.gov The development of imidazole-containing cinnamates has also been explored for their potential as antifungal agents. rowan.edu

The following table provides examples of therapeutic areas where imidazole derivatives have been investigated:

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Antimicrobial | Inhibition of microbial growth | nih.govresearchgate.net |

| Anticancer | Kinase inhibition, DNA binding | ijsrtjournal.comontosight.airesearchgate.net |

| Anti-inflammatory | COX-2 receptor binding | researchgate.net |

| Antihypertensive | Angiotensin Converting Enzyme (ACE) inhibition | nih.gov |

| Antifungal | Inhibition of fungal growth | rowan.edu |

The pharmacological evaluation of newly synthesized this compound derivatives begins with in vitro assays to determine their activity and cytotoxicity. nih.gov For instance, the antimicrobial activity of imidazole derivatives has been assessed by their ability to inhibit the growth of various bacterial strains in culture. nih.govresearchgate.net For potential anticancer agents, cytotoxicity is often evaluated against cancer cell lines, such as HepG2, using assays like the MTT assay to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%). waocp.com

Compounds that show promising in vitro activity are then often subjected to in vivo studies in animal models to assess their efficacy and pharmacokinetic properties. nih.gov For example, the analgesic and anti-inflammatory activities of novel imidazole derivatives have been evaluated in vivo, with some compounds showing superior analgesic effects compared to standard drugs like diclofenac (B195802) sodium. researchgate.net In another study, the in vivo effects of 4-methylimidazole on testosterone and luteinizing hormone secretion were investigated in rats. nih.gov Such studies are essential to understand how the compounds behave in a whole organism. nih.gov

The following table summarizes the types of pharmacological evaluations conducted for imidazole derivatives:

| Evaluation Type | Purpose | Example Studies | Reference |

| In Vitro | Assess antimicrobial activity and cytotoxicity | Inhibition of bacterial growth, MTT assay against HepG2 cells | nih.govresearchgate.netwaocp.com |

| In Vivo | Evaluate efficacy and systemic effects | Analgesic and anti-inflammatory activity in animal models, effects on hormone secretion in rats | nih.govresearchgate.net |

Further research, including more extensive in vitro and in vivo studies, is necessary to confirm the safety and effectiveness of these promising imidazole derivatives for potential therapeutic applications. nih.govresearchgate.net

Advanced Applications of 4 Isopropylimidazole in Materials Science

Polymer Chemistry and Polymerization Catalysis

In the realm of polymer science, 4-isopropylimidazole and its derivatives have demonstrated significant potential, particularly as catalysts and functional additives in polymerization processes.

Imidazole (B134444) and its derivatives are well-established as effective curing agents and accelerators for epoxy resins. threebond.co.jprsc.org These compounds can initiate the anionic polymerization of epoxy resins, leading to cross-linked, durable materials. threebond.co.jp While specific data for this compound is not extensively documented in publicly available literature, the general mechanism involves the nucleophilic attack of the imidazole nitrogen on the epoxy ring, which initiates the curing process. The steric hindrance provided by the isopropyl group at the 4-position can influence the reactivity and pot life of the resin mixture, potentially offering a balance between rapid curing at elevated temperatures and extended storage stability at room temperature. rsc.org

The catalytic activity of imidazole derivatives is a key factor in their function as accelerators. rsc.org For instance, in the synthesis of silver nanowires, a form of polymerization, this compound has been identified as a useful non-ionic catalyst. google.com It can be used in concentrations ranging from 0.0001 M to 0.1 M to facilitate the formation of thin and uniform nanowires. google.com This suggests its potential to act as a catalyst in various polymerization reactions, likely through mechanisms involving the stabilization of intermediates or the activation of monomers. The use of such catalysts can lead to materials with improved properties, such as in the creation of transparent conductive films from the synthesized nanowires. google.com

The table below illustrates the effect of an imidazole-based accelerator on the curing properties of an epoxy resin system, highlighting the typical influence of such compounds.

| Property | Value |

| Curing Temperature | Lowered compared to systems without accelerator |

| Curing Time | Shortened |

| Pot Life | Extended at room temperature |

| Thermal Stability of Cured Resin | Enhanced |

| Note: This table represents the general effects of imidazole-based accelerators on epoxy resin curing, as specific data for this compound is not readily available. |

The incorporation of this compound or its derivatives into polymer matrices can impart novel functionalities to the resulting material. One area of interest is the development of "smart" materials, such as self-healing coatings. While not specifically detailing this compound, the principle of integrating imidazole-based compounds into polymer networks is a known strategy.

Furthermore, iron complexes featuring ligands that contain 1-ethyl-4-isopropylimidazole have been synthesized and studied for their catalytic activity in oxidation reactions. uu.nluu.nl These complexes can be incorporated into polymeric structures to create catalytically active materials. The catalytic activity of these complexes in olefin oxidation is shown in the table below.

| Substrate | Catalyst | TON Epoxide (1 h) | TON Epoxide (21 h) |

| p-OMe Styrene | [Fe(BMMeBIP)(OTf)(MeCN)n] (5) | 2.0 | 2.6 |

| p-OMe Styrene | [Fe(BMMeBIPnPr)(OTf)2] (4) | 5.8 | 6.5 |

| Styrene | [Fe(BMMeBIP)(OTf)(MeCN)n] (5) | 1.1 | 1.8 |

| Styrene | [Fe(BMMeBIPnPr)(OTf)2] (4) | 2.9 | 4.8 |

| Table adapted from a study on iron complexes with related bis-imidazole ligands, demonstrating the catalytic potential of such structures. uu.nl |

Role as Curing Agents and Accelerators in Polymer Synthesis

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding and metal coordination, makes it a valuable building block in supramolecular chemistry and crystal engineering.

The self-assembly of molecules into well-defined architectures is a cornerstone of supramolecular chemistry. Imidazole derivatives are known to form robust hydrogen-bonded networks, which can direct the formation of complex structures. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating the creation of predictable supramolecular synthons.

Studies on long-chain alkyl-substituted imidazoles have shown their tendency to self-assemble, leading to materials with interesting properties like liquid crystallinity. scirp.org While specific studies on the self-assembly of this compound are limited, the principles of hydrogen bonding and steric influence of the alkyl substituent are directly applicable. The isopropyl group would influence the packing of the molecules in the solid state, potentially leading to unique crystal structures and properties. The self-assembly of diimidazole donors with metal acceptors has been shown to result in different molecular architectures, such as triangles and squares, depending on the substitution on the ligand. nih.gov This highlights the subtle yet significant role of substituents like the isopropyl group in directing self-assembly processes.

This compound and its derivatives are excellent ligands for the construction of coordination polymers and MOFs. researchgate.net The nitrogen atoms of the imidazole ring readily coordinate to metal ions, allowing for the formation of extended one-, two-, or three-dimensional networks. mdpi.com The isopropyl group can play a role in tuning the porosity and dimensionality of the resulting framework by influencing the coordination environment of the metal center.

For example, research on ligands containing 1-ethyl-4-isopropylimidazole has demonstrated their use in synthesizing mononuclear iron(II) complexes. acs.orgresearchgate.netresearchgate.net These complexes can serve as building blocks for larger supramolecular assemblies or as functional models for metalloenzymes. uu.nluu.nl The synthesis of coordination polymers often involves the self-assembly of metal ions and organic ligands like 4-imidazole derivatives. rsc.org The resulting structures can exhibit interesting properties, such as luminescence and gas adsorption, which are influenced by the specific ligand used. acs.org

The following table summarizes different types of coordination polymers and MOFs that can be constructed using imidazole-based ligands, indicating the potential for this compound in this field.

| Type of Structure | Ligand Type | Resulting Properties |

| 1D Chain | Monodentate Imidazole Derivative | Magnetic, Luminescent |

| 2D Layered | Bridging Diimidazole | Porous, Catalytic |

| 3D Framework (MOF) | Imidazole-carboxylate | Gas Adsorption, Separation |

| Note: This table provides a generalized overview of structures achievable with imidazole-based ligands. |

Self-Assembly and Hydrogen Bonding Networks

Sensing and Chemosensor Development

The development of chemosensors for the detection of specific ions and molecules is a rapidly growing field of materials science. Imidazole derivatives have emerged as versatile platforms for the design of fluorescent and colorimetric sensors due to their ability to coordinate with metal ions and participate in various chemical reactions. seejph.comresearchgate.net

The imidazole moiety can be incorporated into a larger chromophore or fluorophore system. rsc.org Upon binding to a target analyte, such as a metal ion, the electronic properties of the imidazole ring are altered, leading to a change in the optical properties of the sensor (e.g., a change in color or fluorescence intensity). mdpi.comnih.gov For instance, imidazole-based fluorescent sensors have been developed for the detection of highly toxic ions like cyanide (CN⁻) and mercury (Hg²⁺). rsc.org The detection mechanism often involves the formation of a complex with the target ion, which either quenches or enhances the fluorescence of the sensor molecule.

While there are no specific reports on chemosensors based on this compound, the general principles of sensor design using imidazole derivatives are well-established. A hypothetical sensor incorporating this compound could be designed to detect specific metal ions, with the isopropyl group potentially influencing the selectivity and sensitivity of the sensor by modifying the steric and electronic environment of the binding site. The table below shows examples of imidazole-based chemosensors and their target analytes, illustrating the potential applications for a this compound-based sensor.

| Sensor Type | Target Analyte | Detection Principle |

| Fluorescent | Cyanide (CN⁻) | Fluorescence quenching |

| Fluorescent | Mercury (Hg²⁺) | Metal-assisted elimination |

| Fluorescent | Iron (Fe³⁺) | "Turn-off" fluorescence |

| Fluorescent | Zinc (Zn²⁺) | "Turn-on" fluorescence |

| Note: This table is based on existing imidazole derivative chemosensors and serves to illustrate the potential of this compound in this application area. researchgate.netrsc.orgnih.gov |

Design of Fluorescent Probes and Sensors

The imidazole framework is a critical component in the design of fluorescent chemosensors due to its ability to act as a binding site and influence electronic transitions. researchgate.net Fluorescent probes are synthetic molecules designed to change their fluorescence signal upon binding to a specific analyte, serving as powerful analytical tools. nih.gov The design of such probes often involves integrating a fluorophore (the light-emitting part) with a receptor (the analyte-binding part), where the imidazole moiety can play a central role in the receptor's structure. rsc.orgrsc.org

The nitrogen atoms in the imidazole ring can coordinate with metal ions, while the ring itself can participate in hydrogen bonding and π-π stacking interactions. researchgate.net This versatility allows for the creation of probes that are highly selective and sensitive. For instance, a fluorescent probe based on a diphenyl-imidazole derivative was developed for the detection of mercury ions (Hg²⁺). rsc.org In this design, the interaction between the imidazole-based probe and Hg²⁺ ions leads to a deprotection reaction that causes a significant change in fluorescence, allowing for the detection of very low concentrations of the ion (down to 5.3 nM). rsc.org

Furthermore, imidazole-based probes have been designed for detecting biologically relevant species. Researchers have synthesized probes using an imidazole unit for the specific recognition of hypochlorous acid (HClO) and bisulfite (HSO₃⁻). rsc.org These probes exhibit either a "turn-off" (quenching) or "turn-on" (enhanced) fluorescence response upon reacting with their target analyte. rsc.org The design of such probes can be assisted by computational methods like Density Functional Theory (DFT) to predict their sensing behavior. rsc.org Polyamides containing N-methylimidazole are another class of molecules used as fluorescent probes, particularly for targeting and imaging DNA in living cells. nih.govnih.govmdpi.com The development of these sensors often focuses on achieving high selectivity, good cellular penetration, and a high signal-to-background ratio for clear imaging. mdpi.com

The general design strategies for these sensors involve mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and chelation-enhanced fluorescence (CHEF), where the binding of the analyte to the imidazole-containing receptor alters the photophysical properties of the attached fluorophore. rsc.orgmdpi.com

Detection of Analytes through Derivatization Strategies

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are better suited for analysis by a specific instrumental method, such as chromatography or spectroscopy. osti.gov Molecules with an imidazole ring containing an active hydrogen atom, like this compound, can be derivatized to enhance their detectability. nih.govresearchgate.net

A key strategy involves converting molecules with weak analytical signals into species that are highly sensitive to a particular detection technique. For example, a method was developed for the sensitive detection of 4-methylimidazole (B133652) (4-MI), a structural analog of this compound, using a derivatization reaction to make it active for surface-enhanced Raman scattering (SERS) analysis. nih.govresearchgate.net In this process, 4-MI was reacted with diazonium salts to form a new, SERS-sensitive species, which allowed for a very low limit of detection (1.7 nM). nih.gov This approach demonstrates a promising pathway for detecting other compounds that possess an imidazole ring with an active hydrogen. nih.govresearchgate.net

Imidazole derivatives can also be used as the derivatizing agents themselves. Carbonyldiimidazole (CDI) has been explored as a reagent to derivatize pinacolyl alcohol, a marker for the nerve agent Soman. osti.gov The reaction yields a carbamate (B1207046) derivative that has significantly improved chromatographic properties and can be more easily detected by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS). osti.gov Similarly, N-methylimidazole has been used to mediate the silylation of pinacolyl alcohol, another derivatization strategy to improve its analysis by GC-MS. osti.gov These examples highlight the dual role of imidazole compounds in analytical chemistry: they can be the target of derivatization for enhanced detection or serve as the reagent that facilitates the detection of other challenging analytes.

The following table summarizes derivatization strategies involving imidazole-related compounds for analyte detection.

| Analyte | Derivatization Strategy | Detection Method | Research Finding |

| 4-Methylimidazole (4-MI) | Reaction with 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMTA) diazonium salts | Surface-Enhanced Raman Scattering (SERS) | Converts 4-MI into a SERS-sensitive species, enabling detection at nanomolar concentrations. nih.gov |

| Pinacolyl Alcohol | Reaction with 1,1'-Carbonyldiimidazole (CDI) | GC-MS and LC-HRMS | Forms a carbamate derivative (pinacolyl 1H-imidazole-1-carboxylate) with superior chromatographic behavior compared to the original alcohol. osti.gov |

| Pinacolyl Alcohol | N-methylimidazole-mediated silylation | GC-MS | An effective method for producing a derivative with a unique retention time and mass spectrum for analysis. osti.gov |

| Dipeptides | Reaction with Dansyl Chloride | UHPLC-HRMS | While not directly involving imidazole, this is a common derivatization method to enhance detection of molecules, and a similar principle could be applied to imidazole-containing analytes. nih.gov |

Ionic Liquids and Their Derivatives